Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
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Overview
Description
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a derivative of amino acids, specifically designed with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a Brønsted acid-catalyzed epimerization-free preparation, employing commercially available coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions . This method ensures high yields and minimal racemization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of deprotected amino acids or other derivatives.
Scientific Research Applications
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Potential use in the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. Upon deprotection, the free amino acid can interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Boc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid: Contains a hydroxy group and a different carbon chain length.
(2S,3R)-3-alkyl/alkenylglutamates: Different stereochemistry and functional groups.
Uniqueness: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is unique due to its specific stereochemistry and the presence of an ethoxy group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specialized applications in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSAURYTXKUSGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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